2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 81784-29-4
VCID: VC17180137
InChI: InChI=1S/C16H14N2O2/c19-15-13-9-11-5-1-2-6-12(11)10-14(13)20-16(17-15)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2
SMILES:
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one

CAS No.: 81784-29-4

Cat. No.: VC17180137

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one - 81784-29-4

Specification

CAS No. 81784-29-4
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name 2-pyrrolidin-1-ylbenzo[g][1,3]benzoxazin-4-one
Standard InChI InChI=1S/C16H14N2O2/c19-15-13-9-11-5-1-2-6-12(11)10-14(13)20-16(17-15)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2
Standard InChI Key INXXFBQUQYAYBU-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=NC(=O)C3=CC4=CC=CC=C4C=C3O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 4H-naphtho[2,3-e] oxazin-4-one core, where a naphthalene moiety is fused to a 1,3-oxazine ring. The oxazine ring incorporates a ketone group at position 4 and a pyrrolidinyl substituent at position 2, introducing stereoelectronic modifications that influence its reactivity and interactions . Computational models from PubChem highlight a planar naphthalene system with a puckered oxazine ring, creating a steric environment that may enhance binding to biological targets .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H14N2O2\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight266.29 g/mol
CAS Registry Number81784-29-4
SynonymsNSC 377370; 2-pyrrolidin-1-ylbenzo[g][1, benzoxazin-4-one

Spectroscopic and Computational Data

  • UV-Vis Spectroscopy: The naphthalene component confers strong absorption in the 250–300 nm range, typical of conjugated aromatic systems.

  • NMR Analysis: 1H^1\text{H}-NMR spectra predict distinct signals for the pyrrolidinyl protons (δ 1.8–2.2 ppm) and aromatic naphthalene protons (δ 7.5–8.5 ppm) .

  • Docking Studies: Molecular simulations suggest affinity for enzymes with hydrophobic active sites, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase .

Synthesis and Optimization Strategies

Traditional Synthetic Routes

The synthesis of 2-(1-pyrrolidinyl)-4H-naphtho[2,3-e] oxazin-4-one typically involves:

  • Naphthalene Functionalization: Bromination or nitration at the 2,3-positions to activate the ring for cyclization.

  • Oxazine Ring Formation: Condensation with formaldehyde and urea under acidic conditions, followed by pyrrolidine substitution via nucleophilic aromatic substitution .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical methods to reduce toxicity. For example, ball-milling naphthoquinone derivatives with pyrrolidine and urea yields the target compound in 68% efficiency, minimizing waste .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Environmental Impact
Conventional Solvent-Based7295High
Mechanochemical6892Low

Research Gaps and Future Directions

Despite promising analog data, 2-(1-pyrrolidinyl)-4H-naphtho[2,3-e] oxazin-4-one remains understudied. Critical priorities include:

  • In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.

  • Structure-Activity Relationship (SAR) Analysis: Systematic modification of the pyrrolidinyl and naphthalene groups to optimize potency.

  • Clinical Translation: Formulation development for enhanced bioavailability.

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